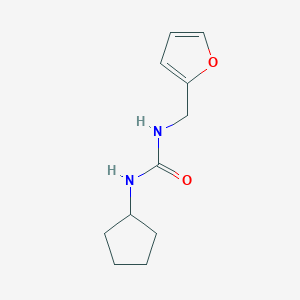

N-cyclopentyl-N'-(2-furylmethyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMLPKNWUEOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2-furylmethyl)urea typically involves the reaction of cyclopentylamine with 2-furylmethyl isocyanate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopentylamine+2-furylmethyl isocyanate→N-cyclopentyl-N’-(2-furylmethyl)urea

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-(2-furylmethyl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2-furylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-cyclopentyl-N’-(2-furylmethyl)urea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-cyclopentyl-N’-(2-furylmethyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

The cyclopentyl group, shared with pencycuron, likely contributes to target specificity by limiting off-target interactions due to steric hindrance .

Electronic Effects :

- The furan ring’s oxygen atom can engage in hydrogen bonding or dipole interactions, contrasting with the electron-withdrawing chloro group in pencycuron or the sulfur in methylthiophenyl derivatives .

Applications :

- Unlike pesticidal ureas (e.g., fenuron, isoproturon), the furan-containing structure may expand utility into pharmaceuticals, as seen in antitumor ureas like N-(2-chloroethyl)-N'-[4-(methylthio)phenyl]urea .

Physicochemical Properties

| Property | This compound | Pencycuron | Fenuron |

|---|---|---|---|

| Molecular Weight | ~278.3 g/mol (estimated) | 328.8 g/mol | 164.2 g/mol |

| LogP (Lipophilicity) | ~2.5 (moderate) | 3.8 (high) | 1.9 (low) |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Key Functional Groups | Furan, cyclopentyl | Chlorophenyl, cyclopentyl | Phenyl, dimethyl |

Notes:

- The lower logP of the target compound compared to pencycuron suggests better aqueous solubility, advantageous for drug delivery .

- The furan ring’s planar structure may facilitate π-π stacking in protein binding pockets, a feature absent in aliphatic substituents like isoproturon .

Q & A

Q. What synthetic strategies are effective for preparing N-cyclopentyl-N'-(2-furylmethyl)urea and structurally related urea derivatives?

Methodological Answer: Urea derivatives are typically synthesized via reactions between isocyanates and amines or by urea-forming coupling agents. For N-cyclopentyl-N'-(2-furylmethyl)urea:

Isocyanate Route : React cyclopentyl isocyanate with 2-furylmethylamine under anhydrous conditions (e.g., in THF or DCM) at 0–25°C.

Carbodiimide-Mediated Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple cyclopentylamine and 2-furylmethylcarbamic acid.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.

- Substituent steric effects (e.g., cyclopentyl vs. phenyl groups) may influence reaction yields .

Q. How can the structural and crystallographic properties of this compound be characterized?

Methodological Answer:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, similar ureas exhibit intermolecular N–H···O bonds between urea carbonyls and adjacent NH groups, forming 1D chains or sheets .

- Spectroscopy :

- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict electronic properties and compare with experimental data .

Advanced Research Questions

Q. How do substituents (e.g., cyclopentyl, furylmethyl) influence the biological activity or physicochemical properties of urea derivatives?

Methodological Answer:

- Hydrophobicity : Cyclopentyl groups enhance lipophilicity (logP), improving membrane permeability. Compare with phenyl or hydroxyethyl analogs using HPLC-derived logP measurements .

- Hydrogen Bonding : Furylmethyl groups contribute to hydrogen-bond acceptor capacity (via furan oxygen), critical for target binding. Use surface plasmon resonance (SPR) to quantify binding affinity vs. analogs lacking furan .

- Case Study : In antitumor ureas, chloroethyl or methylthio substituents enhance cytotoxicity by inducing G₂/M arrest, whereas furyl groups may modulate selectivity .

Q. How can researchers resolve contradictions in biological activity data for urea derivatives across studies?

Methodological Answer:

- Source Analysis : Verify compound purity (HPLC ≥95%) and stereochemical consistency (e.g., chiral centers in cyclopentyl groups) .

- Assay Conditions : Control variables such as serum concentration (e.g., FBS alters drug availability) or incubation time. For example, antitumor activity may require >48 hr exposure .

- Statistical Approaches : Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, applying random-effects models to account for heterogeneity .

Q. What analytical methods are recommended for detecting degradation products or impurities in this compound?

Methodological Answer:

- GC-MS : Identify volatile degradation products (e.g., cyclopentylamine or furfuryl alcohol) using a DB-5MS column and electron ionization .

- HPLC-DAD/ELS : Monitor non-volatile impurities (e.g., dimeric ureas) with a C18 column (acetonitrile/water + 0.1% formic acid). ELS detection improves sensitivity for non-UV-active species .

- Stability Studies : Accelerate degradation under stress conditions (40°C/75% RH, 0.1M HCl/NaOH) per ICH guidelines .

Q. What computational tools predict the collision cross-section (CCS) or pharmacokinetic properties of this compound?

Methodological Answer:

- CCS Prediction : Use MOBCAL with DFT-optimized structures to simulate ion mobility, critical for MS-based metabolomics .

- ADME Modeling :

- SwissADME : Predict bioavailability, CYP450 interactions, and blood-brain barrier permeability.

- pkCSM : Estimate clearance (e.g., hepatic vs. renal) and volume of distribution .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets (e.g., kinases, GPCRs)?

Methodological Answer:

- Fragment-Based Design : Screen cyclopentyl and furyl fragments against target protein crystallography data (PDB) to identify binding hotspots .

- Analog Synthesis : Replace furyl with thiophene or pyridine rings to modulate π-π stacking. Test inhibitory activity via kinase assays (e.g., ADP-Glo™) .

- Pharmacophore Mapping : Use Schrödinger Phase to align urea derivatives with known inhibitors (e.g., sorafenib for kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.